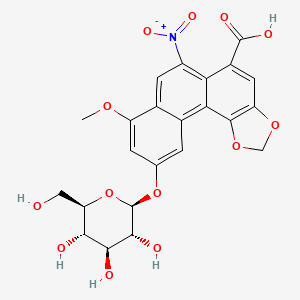

Aristoloside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

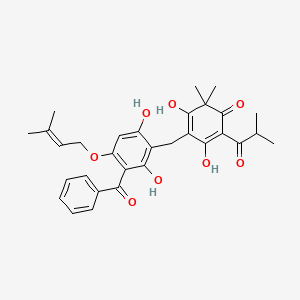

Aristoloside is a natural product found in Aristolochia elegans, Aristolochia tuberosa, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Trends and Future Research Directions

A comprehensive bibliometric analysis of research on aristolochic acids, including aristoloside, identifies key trends and future research directions. This analysis, covering research from 1957 to 2017, suggests five future research avenues: studying the antitumor efficacy of aristolochic acids, exploring their immune activity, reviewing naturally occurring aristolochic acids, investigating the correlation between aristolochic acid mutational signatures and various cancers, and focusing on analytical chemistry related to these compounds (Zhou et al., 2019).

Ethnopharmacology and Phytochemistry

A global assessment based on bibliographic sources highlights the widespread traditional use of Aristolochia species, including those containing aristoloside, in various regions. The study emphasizes the need for a systematic assessment of aristolochic acid content in commonly used species to evaluate potential health risks (Heinrich et al., 2009). Another study reviews the nature of terpenoids, including aristoloside, in Aristolochia species, highlighting their chemical diversity and bioactivity. This review underscores the rapid development in the phytochemistry of Aristolochia species (Wu et al., 2004).

Biological Activities and Pharmacology

Research on Aristolochia species, including aristoloside, shows a range of biological activities. A study explores the various physiologically active compounds from Aristolochia, addressing the continuous development in their phytochemistry and therapeutic applications. It also discusses recent studies on the nephrotoxicity of aristolochic acids and the structure-toxicity relationship (Kuo et al., 2012).

Toxicological and Safety Considerations

A study focused on the roots of Aristolochia chilensis found a mixture of aristolochic acids, including aristoloside, indicating potential harmful effects and unsuitability for medicinal use (Urzúa et al., 2013). Another research investigates aristolochic acid renal toxicity, highlighting the necessity of designing safer pharmaceutical formulations and strictly controlling the dose and duration of drugs containing aristolochic acids (Wang Li, 2013).

Eigenschaften

CAS-Nummer |

84014-70-0 |

|---|---|

Produktname |

Aristoloside |

Molekularformel |

C23H21NO13 |

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |

InChI |

InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)/t15-,18-,19+,20-,23-/m1/s1 |

InChI-Schlüssel |

GMKHAVDYTAXBIY-BSTKLLGTSA-N |

Isomerische SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |

Kanonische SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyme |

aristoloside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

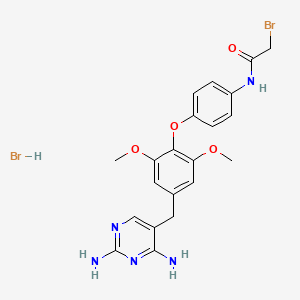

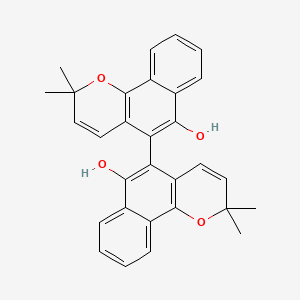

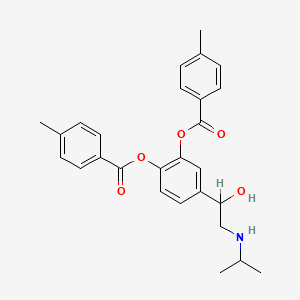

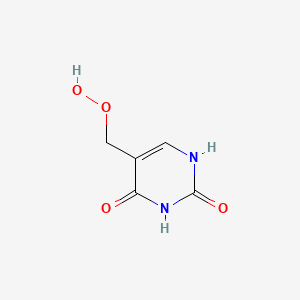

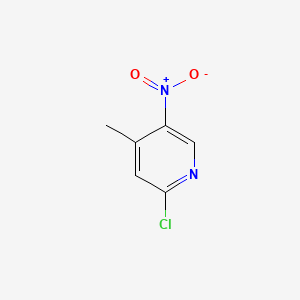

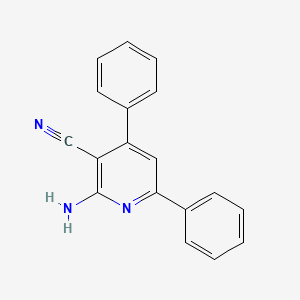

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)

![1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1210979.png)

![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)